3-amino-N-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
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Overview
Description
3-amino-N-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a thieno[2,3-b][1,6]naphthyridine core, which is a fused ring system combining a thiophene ring with a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first construct the thieno[2,3-b][1,6]naphthyridine core through a series of cyclization reactions. This can be achieved by reacting a suitable thiophene derivative with a naphthyridine precursor under specific conditions, such as the presence of a strong acid or base as a catalyst.
Once the core structure is formed, the next step involves the introduction of the amino group at the 3-position. This can be accomplished through a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated intermediate. The chlorophenyl group can be introduced via a similar substitution reaction, using a chlorinated aromatic compound as the reagent.
Finally, the carboxamide group is introduced through an amidation reaction, where the intermediate is reacted with an amine or ammonia in the presence of a coupling agent, such as carbodiimide or a similar activating reagent. The reaction conditions, including temperature, solvent, and reaction time, can vary depending on the specific reagents and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve efficiency and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased throughput. Additionally, the use of automated synthesis platforms can help streamline the process and reduce the need for manual intervention.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing a nitro group to an amino group. Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogenated compounds, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic conditions, chromium trioxide in acetic acid, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether, catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenated compounds (e.g., chlorobenzene), amines (e.g., aniline), alcohols (e.g., methanol) in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated or carboxylated derivatives, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups, such as halogenated or alkylated compounds.
Scientific Research Applications
3-amino-N-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and receptor binding. Its ability to interact with specific biological targets makes it useful for investigating cellular pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, including as an anticancer, antiviral, or antimicrobial agent. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications, including as a catalyst or additive.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Upon binding, the compound can modulate the activity of the target, either by inhibiting or activating its function. This can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
3-amino-N-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar heterocyclic structure and have a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Quinoline derivatives: These compounds also feature a fused ring system and have been extensively studied for their therapeutic potential, particularly as antimalarial and anticancer agents.
Benzimidazole derivatives: These compounds have a similar nitrogen-containing ring structure and are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Properties
IUPAC Name |
3-amino-N-(4-chlorophenyl)-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c1-23-7-6-14-10(9-23)8-13-15(20)16(25-18(13)22-14)17(24)21-12-4-2-11(19)3-5-12/h2-5,8H,6-7,9,20H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIKPGUSEZZDGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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